molecular formula C12H17NO3S B7985478 Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester

Toluene-4-sulfonic acid (R)-1-methyl-pyrrolidin-3-yl ester

Cat. No.: B7985478
M. Wt: 255.34 g/mol
InChI Key: AVLKYCMLUHXGOX-LLVKDONJSA-N
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Description

Toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester is an organic compound that belongs to the class of sulfonic acid esters. This compound is characterized by the presence of a toluene-4-sulfonic acid moiety linked to an ®-1-methyl-pyrrolidin-3-yl ester group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester typically involves the esterification of toluene-4-sulfonic acid with ®-1-methyl-pyrrolidin-3-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of toluene-4-sulfonic acid esters involves the sulfonation of toluene followed by esterification. The sulfonation step is carried out using sulfur trioxide or oleum, and the resulting toluene-4-sulfonic acid is then esterified with the appropriate alcohol under controlled conditions .

Chemical Reactions Analysis

Types of Reactions

Toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The sulfonic acid ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the ester group under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, alcohols, and substituted esters .

Scientific Research Applications

Toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Toluene-4-sulfonic acid methyl ester
  • Toluene-4-sulfonic acid ethyl ester
  • Toluene-4-sulfonic acid butyl ester

Uniqueness

Toluene-4-sulfonic acid ®-1-methyl-pyrrolidin-3-yl ester is unique due to the presence of the ®-1-methyl-pyrrolidin-3-yl group, which imparts specific stereochemical properties and reactivity. This makes it distinct from other toluene-4-sulfonic acid esters, which may have different alkyl or aryl groups .

Properties

IUPAC Name

[(3R)-1-methylpyrrolidin-3-yl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-3-5-12(6-4-10)17(14,15)16-11-7-8-13(2)9-11/h3-6,11H,7-9H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLKYCMLUHXGOX-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCN(C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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